3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea
CAS No.: 2097868-76-1
Cat. No.: VC4590595
Molecular Formula: C14H24N4O
Molecular Weight: 264.373
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097868-76-1 |
|---|---|
| Molecular Formula | C14H24N4O |
| Molecular Weight | 264.373 |
| IUPAC Name | 1-tert-butyl-3-(4-pyrazol-1-ylcyclohexyl)urea |
| Standard InChI | InChI=1S/C14H24N4O/c1-14(2,3)17-13(19)16-11-5-7-12(8-6-11)18-10-4-9-15-18/h4,9-12H,5-8H2,1-3H3,(H2,16,17,19) |
| Standard InChI Key | RNAOYBTTXYICIH-UHFFFAOYSA-N |
| SMILES | CC(C)(C)NC(=O)NC1CCC(CC1)N2C=CC=N2 |
Introduction
Structural and Molecular Characteristics
Core Functional Groups
The molecule features three distinct components:
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Urea linkage (): A planar, hydrogen-bond-donating/accepting group critical for intermolecular interactions.
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tert-Butyl group (): A bulky, electron-donating substituent that enhances lipophilicity and steric shielding .
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4-(1H-Pyrazol-1-yl)cyclohexyl: A six-membered aliphatic ring substituted with a pyrazole heterocycle, introducing conformational flexibility and π-π stacking potential.
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 264.37 g/mol |
| IUPAC Name | 1-tert-butyl-3-(4-pyrazol-1-ylcyclohexyl)urea |
| SMILES | CC(C)(C)NC(=O)NC1CCC(CC1)N2C=CC=N2 |
| InChIKey | RNAOYBTTXYICIH-UHFFFAOYSA-N |
Synthesis and Derivatives
Synthetic Pathways
While no explicit synthesis route for this compound is documented, analogous methods for tert-butyl-protected pyrazole-urea derivatives suggest the following steps :
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Boc Protection: Reacting 4-iodopyrazole with di-tert-butyl dicarbonate in tetrahydrofuran (THF) and triethylamine to form a Boc-protected intermediate (yield: 90–98%) .
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Cyclohexyl Functionalization: Coupling the protected pyrazole to a cyclohexylamine derivative via nucleophilic substitution or palladium-catalyzed cross-coupling.
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Urea Formation: Reacting tert-butyl isocyanate with the amine-functionalized intermediate under anhydrous conditions.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boc Protection | (Boc)₂O, Et₃N, THF, 20–35°C | 90–98% |
| Cyclohexyl Coupling | Pd(Ph₃P)₄, Hexamethylditin, 78°C | 75% |
| Urea Formation | tert-Butyl isocyanate, DCM | Not Reported |
Structural Analogues
Key derivatives include:
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1-[3-tert-Butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-3-{3-[(6-nitroquinolin-4-yl)amino]phenyl}urea (PubChem CID: 44462688): A kinase inhibitor candidate with a similar urea-pyrazole core .
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1-tert-Butyl-3-(1H-pyrazol-4-ylmethyl)urea (PubChem CID: 60970862): Demonstrates the modularity of urea-pyrazole conjugates in drug design .
Physicochemical Properties
Solubility and Stability
Experimental solubility data are unavailable, but computational predictions indicate:
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LogP: ~2.8 (moderate lipophilicity due to tert-butyl and cyclohexyl groups).
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Aqueous Solubility: Likely <1 mg/mL, necessitating DMSO or ethanol for in vitro studies.
The urea group’s hydrolytic susceptibility under acidic/basic conditions mandates storage at neutral pH and low temperatures .
Spectroscopic Data
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¹H NMR: Expected signals include:
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IR: Stretching vibrations at ~1650 cm⁻¹ (urea C=O) and ~3300 cm⁻¹ (N-H) .
Challenges and Future Directions
Synthetic Optimization
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Yield Improvement: Current coupling steps for pyrazole intermediates yield ≤75%, necessitating catalyst screening (e.g., Buchwald-Hartwig conditions) .
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Stereocontrol: The cyclohexyl ring’s stereochemistry may influence bioactivity, requiring chiral resolution techniques .
Biological Evaluation
Priority studies include:
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Kinase Profiling: Assess inhibition against a panel of 50+ kinases.
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ADMET Properties: Plasma stability, CYP450 inhibition, and hepatotoxicity.
Computational Modeling
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